1-(1H-indol-3-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a tolyl group, which is a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(m-tolyl)urea typically involves the reaction of an indole derivative with an isocyanate. One common method is the reaction of 1H-indole-3-carboxylic acid with m-tolyl isocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(1H-indol-3-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(1H-indol-3-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-substitution pattern can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in unique properties and applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWIYLNMEPWVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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